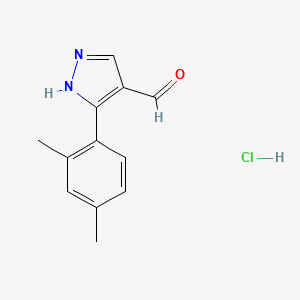

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride

Description

5-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is a pyrazole-derived compound functionalized with a 2,4-dimethylphenyl substituent and a carbaldehyde group. Its synthesis involves the condensation of 2,4-dimethylphenyl hydrazine hydrochloride with aromatic carbonyl precursors, a method consistent with hydrazone formation strategies described in the literature . Hydrazones, including this compound, are of significant interest in synthetic chemistry due to their diverse biological properties (e.g., antifungal, antibacterial) and applications in chemosensor development . The 2,4-dimethylphenyl group introduces steric and electronic effects that may enhance stability and modulate reactivity, making this compound a candidate for specialized applications in material science and medicinal chemistry.

Properties

IUPAC Name |

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O.ClH/c1-8-3-4-11(9(2)5-8)12-10(7-15)6-13-14-12;/h3-7H,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYMBYUWCRIWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=C(C=NN2)C=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The foundational step in preparing 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is the synthesis of the pyrazole core. This is typically achieved by cyclocondensation of an arylhydrazine derivative with a 1,3-dicarbonyl compound.

- Starting Materials: 2,4-dimethylphenylhydrazine and ethyl acetoacetate or related β-ketoesters.

- Reaction Conditions: Aprotic dipolar solvents such as dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are preferred over protic solvents to enhance yield and regioselectivity.

- Catalysis and Additives: Addition of strong acid such as 10 N hydrochloric acid accelerates dehydration and cyclization steps, improving yields at ambient temperature.

- Outcome: Formation of 5-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole intermediate with high regioselectivity.

This method is supported by Gosselin et al. and others who demonstrated improved yields and regioselectivity using acidic conditions in aprotic solvents for arylhydrazine and diketone cyclocondensation.

Formylation via Vilsmeier-Haack Reaction

The critical step to introduce the aldehyde group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction, which involves the use of a Vilsmeier reagent generated from phosphorus oxychloride (POCl3) and DMF.

- Procedure:

- The pyrazole intermediate or its hydrazone derivative is dissolved in anhydrous DMF.

- POCl3 is added dropwise under cooling (5–10 °C) to control the exothermic reaction.

- The mixture is stirred and heated at 80–90 °C for 4 hours.

- After completion, the reaction mixture is poured onto crushed ice and neutralized.

- Outcome: Selective formylation at the 4-position yields 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde.

- Purification: The crude product is purified by recrystallization or flash chromatography.

This method is well-documented for pyrazole-4-carbaldehydes and is noted for its efficiency and good yields (typically 60–90%) when anhydrous conditions and controlled temperature are maintained.

Formation of Hydrochloride Salt

- The free aldehyde is converted to its hydrochloride salt by treatment with hydrogen chloride gas or by dissolving in anhydrous solvents followed by addition of HCl in ether or other suitable solvents.

- This step enhances the compound’s stability and facilitates handling.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation | 2,4-dimethylphenylhydrazine + β-ketoester | Ambient | 1–4 hours | 70–85 | Acidic aprotic solvent improves yield |

| Vilsmeier-Haack Formylation | POCl3 + DMF (anhydrous) | 5–10 °C (addition), then 80–90 °C | 4 hours | 60–90 | Cooling during addition critical |

| Hydrochloride Salt Formation | HCl gas or HCl in ether | Room temperature | 1–2 hours | Quantitative | Enhances stability and solubility |

Alternative Synthetic Routes and Variations

- Hydrazone Intermediate Route: Some protocols isolate hydrazone intermediates before formylation, which can improve regioselectivity and yield.

- One-Pot Synthesis: Recent advances include one-pot methods combining cyclocondensation and formylation steps, reducing purification steps and improving efficiency.

- Continuous Flow Synthesis: Industrial scale-up may employ continuous flow reactors to precisely control reaction parameters, enhancing reproducibility and safety.

Research Findings and Analytical Data

- Spectroscopic Confirmation: The structure of the aldehyde and its hydrochloride salt is confirmed by ^1H NMR, ^13C NMR, IR spectroscopy, and mass spectrometry. Characteristic aldehyde proton signals appear around 9.5–10 ppm in ^1H NMR.

- X-ray Crystallography: Some intermediates and final products have been characterized by X-ray crystallography to confirm substitution patterns and molecular conformation.

- Purity and Yield: Optimized conditions yield high purity products (>95% by HPLC) with isolated yields ranging from 60% to 90%.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylic acid.

Reduction: 5-(2,4-dimethylphenyl)-1H-pyrazole-4-methanol.

Substitution: Various substituted pyrazoles depending on the electrophile used.

Scientific Research Applications

Synthetic Applications

The pyrazole ring structure is a vital component in the synthesis of various pharmacologically active compounds. The compound 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride serves as a versatile intermediate in the synthesis of more complex pyrazole derivatives. Its ability to undergo various chemical transformations allows researchers to explore new derivatives with enhanced biological properties.

Table 1: Synthetic Routes and Derivatives

Anti-inflammatory Properties

Numerous studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including the compound . For instance, derivatives synthesized from this compound have shown promising results in reducing inflammation markers such as TNF-α and IL-6.

Case Study: Anti-inflammatory Activity

In a study by Selvam et al., several pyrazole derivatives were evaluated for their anti-inflammatory activity using carrageenan-induced rat paw edema models. Compounds derived from 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde exhibited superior anti-inflammatory effects compared to standard drugs like diclofenac sodium .

Table 2: Anti-inflammatory Activity Results

| Compound | Dose (mg/kg) | Inhibition (%) | Reference |

|---|---|---|---|

| 5-(2,4-dimethylphenyl) derivative | 25 | 75% | |

| Diclofenac Sodium | - | Standard |

Anticancer Activity

The anticancer properties of pyrazoles are also noteworthy. Research indicates that compounds derived from this compound can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity

A study conducted by Cankara Pirol et al. demonstrated that novel amide derivatives of pyrazoles exhibited significant cytotoxicity against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. The compound with a specific substitution pattern showed IC50 values indicating potent activity against these cell lines .

Antimicrobial Properties

Pyrazole derivatives have also been explored for their antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating efficacy comparable to traditional antibiotics.

Case Study: Antimicrobial Testing

In research by Chovatia et al., compounds derived from pyrazoles were screened against multiple bacterial strains, including E. coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.

Comparison with Similar Compounds

Key Comparisons :

- Compound 7 (5-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide): Features a single 4-methylphenyl group, lacking the 2,4-dimethyl substitution.

- Compound 11 (5-(2-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) : Contains a 2-methylphenyl substituent. While this introduces ortho steric effects, the lack of a para-methyl group may alter electronic distribution and solubility .

Table 1: Substituent Impact on Physicochemical Properties

*LogP values estimated via computational modeling.

Functional Group Variations

The target compound’s carbaldehyde group distinguishes it from carboximidamide derivatives (e.g., Compounds 1–11 in ). Carbaldehydes are more electrophilic, enabling participation in condensation reactions (e.g., Schiff base formation), which is critical for chemosensor design .

Pharmacological and Chemical Properties

Table 2: Application-Specific Comparison

| Compound | Key Feature | Primary Application |

|---|---|---|

| Target Compound | Carbaldehyde + dimethyl | Chemosensors |

| Compound 6 () | 2,4-Dichlorophenyl | Antimicrobial agents |

| Compound | Difluoromethyl | Agrochemicals |

Research Findings and Gaps

- Hydrazones as Chemosensors : confirms the utility of hydrazones in sensor chemistry, with the target compound’s aldehyde group ideal for selective binding to metal ions .

- Data Limitations : Quantitative bioactivity data (e.g., IC50 values) for the target compound is absent in provided evidence, necessitating further experimental validation.

Biological Activity

5-(2,4-Dimethylphenyl)-1H-pyrazole-4-carbaldehyde hydrochloride is a compound that has garnered attention for its diverse biological activities. This article presents a detailed overview of its biological properties, including its anti-cancer, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 235.69 g/mol

- IUPAC Name : this compound

1. Anti-Cancer Activity

Recent studies have demonstrated the anti-cancer potential of various pyrazole derivatives, including this compound. In vitro evaluations have shown that compounds in this class exhibit significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity against Cancer Cell Lines

In these studies, the compound showed selective cytotoxicity towards cancer cells while exhibiting minimal toxicity to normal cells (HEK-293T), highlighting its potential as a targeted therapeutic agent.

2. Anti-Inflammatory Activity

The pyrazole scaffold is well-known for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Anti-Inflammatory Activity Comparison

| Compound | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM | Reference |

|---|---|---|---|

| Pyrazole Derivative A | 61–85% | 76–93% | |

| Pyrazole Derivative B | Comparable to Diclofenac Sodium | Comparable to Diclofenac Sodium |

In a comparative study, certain pyrazole derivatives exhibited anti-inflammatory activity comparable to standard drugs like diclofenac sodium, making them promising candidates for further development as anti-inflammatory agents.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been examined extensively. Studies have shown that these compounds can be effective against various bacterial strains.

Table 3: Antimicrobial Activity

| Compound | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| Pyrazole Derivative C | E. coli | 15 mm | |

| Pyrazole Derivative D | S. aureus | 18 mm | |

| Pyrazole Derivative E | Pseudomonas aeruginosa | 20 mm |

These findings suggest that certain derivatives of pyrazole possess significant antimicrobial properties, potentially useful in treating infections caused by resistant strains.

Case Studies and Research Findings

Several case studies highlight the biological activity of pyrazole derivatives:

- Anti-Cancer Study : A study evaluated the binding affinity of synthesized pyrazoles at the colchicine-binding site on tubulin proteins. The results indicated that specific modifications on the phenyl ring significantly enhanced cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells .

- Anti-Inflammatory Mechanism : Another investigation focused on the mechanism by which pyrazoles inhibit inflammatory pathways. It was found that these compounds could effectively reduce the expression of NF-kB, a key transcription factor in inflammatory responses .

- Antimicrobial Efficacy : A comprehensive screening of various pyrazole derivatives revealed that those with specific substituents exhibited enhanced activity against both gram-positive and gram-negative bacteria, indicating a structure-activity relationship that warrants further exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-(2,4-dimethylphenyl)-1H-pyrazole-4-carbaldehyde derivatives?

- Methodology : The Vilsmeier–Haack reaction is a key method for synthesizing pyrazole carbaldehydes. For example, 3-methyl-1-aryl-1H-pyrazol-5(4H)-one derivatives can undergo formylation under Vilsmeier conditions (POCl₃/DMF) to yield carbaldehyde intermediates . Subsequent acid hydrolysis or salt formation (e.g., HCl) produces the hydrochloride derivative. Alternative routes include condensation reactions with hydroxylamine hydrochloride under reflux (methanol, KOH), followed by recrystallization for purification .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For instance, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.108 Å, b = 14.998 Å, c = 8.084 Å, β = 104.94°) have been reported for related pyrazole-carbaldehyde derivatives . Complementary techniques include NMR (¹H/¹³C) for functional group validation and LC-MS for molecular weight confirmation .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodology : Strict control of reaction parameters (temperature, solvent purity, stoichiometry) is critical. For example, refluxing in methanol for 6 hours with hydroxylamine hydrochloride and KOH ensures complete oxime formation . Documenting crystallization solvents (e.g., ethyl acetate) and storage conditions (dry, cool environments) minimizes batch-to-batch variability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazole-carbaldehyde derivatives?

- Methodology : Systematic variation of catalysts, solvents, and temperature is essential. For example, replacing methanol with ethanol in oxime synthesis may alter reaction kinetics due to polarity differences . High-throughput screening (HTS) using automated platforms can identify optimal conditions. Post-reaction workup (e.g., phase separation with DCM/H₂O) and recrystallization protocols also impact yield .

Q. What strategies resolve contradictions in crystallographic data for structurally similar compounds?

- Methodology : Cross-validate SCXRD data with computational models (e.g., density functional theory, DFT) to assess bond lengths and angles. For example, discrepancies in β angles (e.g., 92.0° vs. 104.9° in monoclinic systems) may arise from packing effects or disorder . Software tools like Mercury (Cambridge Crystallographic Data Centre) enable packing similarity calculations and void analysis to identify structural outliers .

Q. How can computational modeling enhance the understanding of this compound's reactivity?

- Methodology : Use Gaussian or similar software for DFT calculations to map electron density distributions, frontier molecular orbitals (FMOs), and reactive sites. For pyrazole derivatives, nucleophilic attack at the aldehyde group or electrophilic substitution at the dimethylphenyl ring can be modeled . Validate predictions experimentally via kinetic studies or isotopic labeling (e.g., ¹³C tracing) .

Q. What crystallographic refinement protocols are recommended for handling disorder in pyrazole derivatives?

- Methodology : In SHELXL, apply "PART" commands to model disordered atoms and constrain thermal parameters. For example, methyl groups in the 2,4-dimethylphenyl moiety may exhibit rotational disorder. Validate refinements using Mercury's Mogul database to compare bond lengths/angles with known structures .

Q. How can researchers troubleshoot low purity in final products?

- Methodology : Employ orthogonal analytical methods:

- HPLC : Use a C18 column with acetonitrile/water gradients to detect impurities.

- NMR : Look for residual solvent peaks (e.g., ethyl acetate at δ 1.2 ppm) or unreacted intermediates.

- TGA/DSC : Monitor decomposition profiles to identify hydrate or solvate forms .

Q. What experimental approaches elucidate the mechanistic pathway of pyrazole-carbaldehyde reactions?

- Methodology : Use kinetic isotope effects (KIEs) or trapping experiments. For example, deuterating the aldehyde proton (C=O) can reveal rate-determining steps in nucleophilic additions. LC-MS monitoring of intermediates (e.g., m/z 315.8 [M+H]⁺ in oxime formation) provides real-time mechanistic insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.